REACTION_CXSMILES
|
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3]>C(OC(=O)CCC)(=O)CCC.[Cl-].[Zn+2].[Cl-]>[OH:3][C:2]1[CH:4]=[CH:5][C:6]([C:2](=[O:3])[CH2:1][CH2:7][CH3:6])=[CH:7][C:1]=1[O:8][CH3:9] |f:2.3.4|
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Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
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C=1(C(O)=CC=CC1)OC
|
Name
|
|
Quantity
|
136.4 g
|
Type
|
solvent
|
Smiles
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C(CCC)(=O)OC(CCC)=O
|
Name
|
|
Quantity
|
120 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 3 minutes
|
Duration
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3 min
|
Type
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CUSTOM
|
Details
|
The crude product obtained
|
Type
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DISTILLATION
|
Details
|
after high vacuum distillation
|
Type
|
CUSTOM
|
Details
|
is chromatographed with toluene on 600 g of silica gel
|
Type
|
CUSTOM
|
Details
|
After recrystallization from ether/n-hexane there
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(CCC)=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |